molecular formula C28H36O7 B093225 [(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate CAS No. 19308-44-2

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate

Cat. No.: B093225
CAS No.: 19308-44-2
M. Wt: 484.6 g/mol
InChI Key: XESLPBJMIWFAMZ-ZCARJHNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate is a complex organic compound with multiple hydroxyl groups and a benzoate ester. This compound is part of the pregnane steroid family, which is known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate typically involves multi-step organic reactions. The starting material is often a simpler steroid, which undergoes hydroxylation and esterification reactions to introduce the necessary functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts to achieve regioselective hydroxylation. The process is optimized for yield and purity, often involving chromatographic purification steps.

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield secondary alcohols.

Scientific Research Applications

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroids.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy-: Similar structure but lacks one hydroxyl group.

    14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-: Similar structure but without the benzoate ester.

Uniqueness

The presence of multiple hydroxyl groups and a benzoate ester makes [(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate unique. These functional groups contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

CAS No.

19308-44-2

Molecular Formula

C28H36O7

Molecular Weight

484.6 g/mol

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate

InChI

InChI=1S/C28H36O7/c1-17(29)26(32)13-14-28(34)25(26,3)22(35-23(31)18-7-5-4-6-8-18)16-21-24(2)11-10-20(30)15-19(24)9-12-27(21,28)33/h4-9,20-22,30,32-34H,10-16H2,1-3H3/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1

InChI Key

XESLPBJMIWFAMZ-ZCARJHNXSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O

SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O

Canonical SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate
Reactant of Route 2
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate
Reactant of Route 3
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate
Reactant of Route 4
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate
Reactant of Route 5
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate
Reactant of Route 6
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate

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